CID 21606566

概要

説明

CID 21606566 is a naturally occurring pyrrolizidine alkaloid found in various species of the genus Ligularia. It is known for its hepatotoxic and neurotoxic properties, which have been extensively studied in both in vitro and in vivo models . This compound is classified as an otonecine-type pyrrolizidine alkaloid, which distinguishes it from other types of pyrrolizidine alkaloids .

作用機序

Target of Action

Clivorine, a naturally occurring pyrrolizidine alkaloid, primarily targets human hepatoma cells . It has been shown to inhibit cell proliferation and induce apoptosis in these cells .

Mode of Action

Clivorine interacts with its targets by inducing apoptosis and promoting autophagy . This is evidenced by the accumulation of autophagosomes, the enhancement of LC3B expression, and the increased conversion of LC3B-I to LC3B-II in the presence of a lysosomal inhibitor .

Biochemical Pathways

Clivorine affects two main biochemical pathways. The first pathway involves the metabolic activation of clivorine to produce a toxic metabolite, pyrrolic ester . This is followed by the formation of bound pyrroles, dehydroretronecine, 7-glutathionyldehydroretronecine, and clivoric acid . The second pathway involves a direct hydrolysis to generate deacetylclivorine, a novel metabolite specific to female rats .

Pharmacokinetics

The metabolic activation of clivorine is catalyzed by CYP3A1/2 isozymes . The extent of this activation is significantly lower in female rats due to lower levels of cyp3a1/2 . On the other hand, the direct hydrolysis to form deacetylclivorine is mediated by microsomal hydrolase A and is the predominant pathway in female rat liver microsomes .

Result of Action

The result of clivorine’s action is a decrease in cell viability, as it inhibits cell proliferation and induces apoptosis . It also promotes autophagy, which plays a protective role against apoptosis at low levels of exposure .

Action Environment

The action of clivorine is influenced by gender, with female rats being less susceptible to clivorine intoxication than male rats . This is due to the higher extent of direct hydrolysis and a lower degree of metabolic activation in female rats .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of clivorine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of clivorine is generally not common due to its toxic nature. extraction from natural sources, such as Ligularia species, is a more feasible method. The extraction process involves solvent extraction, purification, and crystallization to obtain pure clivorine .

化学反応の分析

Types of Reactions

CID 21606566 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form clivoric acid and other metabolites.

Reduction: Reduction reactions can convert clivorine into less toxic derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include clivoric acid, deacetylclivorine, and various substituted derivatives .

科学的研究の応用

CID 21606566 has been extensively studied for its toxicological effects and potential therapeutic applications:

類似化合物との比較

CID 21606566 is compared with other pyrrolizidine alkaloids such as:

- Senecionine

- Seneciphylline

- Monocrotaline

- Riddelline

- Ligularine

- Senkirkine

Uniqueness

This compound is unique due to its otonecine structure, which differentiates it from retronecine-type pyrrolizidine alkaloids. This structural difference influences its chemical behavior, toxicity, and biological effects .

生物活性

CID 21606566, known as methyl 4-chloroquinoline-7-carboxylate, is a quinoline derivative that has attracted significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Methyl 4-chloroquinoline-7-carboxylate has the following molecular characteristics:

- Molecular Formula : C_10H_8ClNO_2

- Molecular Weight : Approximately 221.64 g/mol

- Structural Features : The compound features a quinoline ring system with a chlorine atom at the fourth position and a carboxylate group at the seventh position, which is esterified with a methyl group.

Antimicrobial Properties

Research indicates that methyl 4-chloroquinoline-7-carboxylate exhibits notable antimicrobial activity. It has been shown to inhibit various strains of bacteria and fungi, making it a candidate for further development in treating infectious diseases.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 13 | 100 |

Anticancer Activity

The compound also demonstrates potential anticancer properties. Studies have reported its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 20 µM

- MCF-7: 25 µM

The biological effects of methyl 4-chloroquinoline-7-carboxylate are primarily attributed to its interaction with specific biological targets. The compound is believed to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease. This inhibition may enhance acetylcholine levels in synaptic clefts, potentially improving cognitive function.

Synthesis and Purification

The synthesis of methyl 4-chloroquinoline-7-carboxylate typically involves:

- Starting Material : 4-chloroquinoline-7-carboxylic acid.

- Reagents : Methanol and a suitable catalyst.

- Method : Refluxing the reactants under controlled conditions.

- Purification Techniques : Recrystallization or column chromatography.

Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of methyl 4-chloroquinoline-7-carboxylate in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to significant improvements in memory tasks compared to control groups.

Antimicrobial Efficacy

In another study, the antimicrobial efficacy of methyl 4-chloroquinoline-7-carboxylate was evaluated against resistant strains of bacteria. The findings demonstrated that the compound retained activity against strains that were resistant to conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

特性

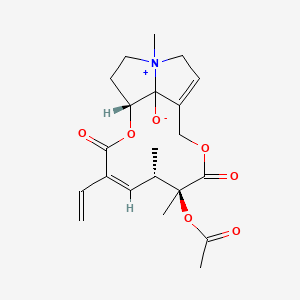

IUPAC Name |

(1R,4Z,6S,7S)-7-acetyloxy-4-ethenyl-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadeca-4,11-dien-17-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO7/c1-6-15-11-13(2)20(4,29-14(3)23)19(25)27-12-16-7-9-22(5)10-8-17(21(16,22)26)28-18(15)24/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-/t13-,17+,20-,21?,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGVHSDONMXATH-LKVOMWJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)OC(=O)C)[O-])C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C(\C(=O)O[C@@H]2CC[N+]3(C2(C(=CC3)COC(=O)[C@@]1(C)OC(=O)C)[O-])C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020334 | |

| Record name | Clivorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33979-15-6 | |

| Record name | Clivorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。